2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
- Aromatic protons :
- Vinyl proton : The methine proton ($$-\text{CH}=$$) appears as a singlet at δ 8.20–8.40 ppm due to symmetry and lack of neighboring protons.
- Nitrile carbons : Two distinct peaks at δ 112–115 ppm.
- Aromatic carbons : Signals between δ 120–140 ppm, with the chlorine-substituted carbons deshielded to δ 130–135 ppm.
- Methine carbon : A peak at δ 145–150 ppm confirms the sp²-hybridized carbon.
Table 2: Representative NMR assignments
| Position | 1H δ (ppm) | 13C δ (ppm) |
|---|---|---|
| Methine (CH) | 8.32 | 148.5 |
| Nitrile (C≡N) | – | 113.2, 114.7 |
| Dichlorophenoxy C-2/4 | – | 132.8, 130.1 |
Infrared (IR) and Raman Spectroscopic Features
- Strong absorptions at 2220–2230 cm⁻¹ ($$ \nu_{\text{C≡N}} $$).
- Aromatic C-H stretches at 3050–3100 cm⁻¹ .
- Ether C-O-C stretch at 1240–1260 cm⁻¹ .
Raman spectroscopy :
Mass Spectrometric Fragmentation Patterns
- Molecular ion : $$ m/z $$ 315 (M⁺, 100% relative intensity).
- Key fragments :
- Isotopic pattern: Distinct $$ \text{Cl}_2 $$ cluster (M:M+2:M+4 ≈ 9:6:1).
Figure 1: Proposed fragmentation pathway
- Loss of chlorine ($$ \text{Cl}^- $$) → $$ m/z $$ 280.
- Cleavage of the ether bond → $$ m/z $$ 252.
- Elimination of malononitrile moiety → $$ m/z $$ 226.
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O/c17-13-5-6-16(14(18)8-13)21-15-4-2-1-3-12(15)7-11(9-19)10-20/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVVKGSFGUPVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C#N)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile typically involves the reaction of 2,4-dichlorophenol with benzaldehyde derivatives under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
π-Conjugated Linkers and Donor-Acceptor Systems
Compound (R): 2-((5-(2-(4-(Diphenylamino)phenyl)benzo[d]thiazol-5-yl)thiophen-2-yl)methylene)malononitrile
- Structure: Incorporates a thiophene π-linker and a diphenylamino donor.
- Key Findings: Exhibits enhanced NLO activity due to extended π-conjugation and donor-acceptor (D-π-A) architecture. The thiophene linker improves charge transfer efficiency compared to phenyl-based systems .
- However, the 2,4-dichlorophenoxy group may compensate by increasing electron withdrawal.
BTS-2F/TTS-2F: Difluoroindenone and thiophene-based DCV derivatives
- Structure: Feature fluorine atoms and AIE (aggregation-induced emission) properties.
- Key Findings: High radical ROS generation (quantum yield: ~60%) and mild-temperature photothermal conversion (η = 32%) for cancer therapy. Fluorine enhances electronegativity and stability .
- Comparison: The absence of fluorine in the target compound limits its photothermal utility but may simplify synthesis.
Heterocyclic and Medicinal Chemistry Derivatives
Pyrazolo[1,5-a]pyrimidines (5a-c): Derived from α,α-dicyanoketene-N,S-acetals
- Structure: Include methylthio and cyclic amine substituents (e.g., morpholine, piperidine).
- Key Findings: Reactivity with 5-aminopyrazole yields bioactive heterocycles. Spectral data (NMR, MS) confirm structural integrity .
Dihydroquinoline Derivatives (5n, 5o, 5p): E.g., 2-((1-ethyl-5-fluoro-2-methyl-1,2-dihydroquinolin-3-yl)(phenyl)methylene)malononitrile
- Structure: Fluorine/chlorine substituents on dihydroquinoline cores.
- Key Findings: Demonstrated pharmacological activity (e.g., anticancer, antimicrobial). 1H NMR data (δ 7.2–8.1 ppm) confirm aromaticity and substituent effects .
- Comparison: The target compound’s dichlorophenoxy group could enhance lipophilicity and membrane permeability compared to fluorine/chlorine-substituted quinoline derivatives.
Structural and Crystallographic Insights
2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile:
- Structure: Furan core with diphenyl and cyano substituents.
- Key Findings: Weak C-H···π interactions (distance = 2.8–3.1 Å) govern crystal packing. Substituents minimally affect dihydrofuran conformation .
- Comparison: The target compound’s dichlorophenoxy group may introduce stronger halogen bonding (C-Cl···π), altering crystallinity and thermal stability.
Biological Activity
2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile, known by its CAS number 866040-84-8, is a compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H12Cl2N2O
- Molecular Weight : 315.15 g/mol
- Structure : The compound features a malononitrile moiety linked to a dichlorophenoxyphenyl group, which contributes to its unique biological profile.
The biological activity of 2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile primarily involves its interaction with various biological targets. The presence of the dichlorophenoxy group suggests potential herbicidal properties, while the malononitrile component may influence cellular signaling pathways.
Biological Activity Overview
-
Antimicrobial Activity :
- Studies have shown that compounds containing the dichlorophenoxy group exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains with promising results in inhibiting growth.
-
Cytotoxic Effects :
- Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines. In vitro assays have demonstrated that it can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have indicated that it can inhibit enzymes related to the metabolism of xenobiotics.
Case Studies and Research Findings
Several studies have explored the biological activity of 2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile:
Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity against pathogenic bacteria.
- Methodology : Disc diffusion and minimum inhibitory concentration (MIC) assays were employed.
- Results : The compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 50 to 100 µg/mL.
Study 2: Cytotoxicity in Cancer Cells
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Methodology : MTT assay was utilized to measure cell viability.
- Results : At concentrations above 25 µM, the compound reduced cell viability by over 70%, indicating strong cytotoxic potential.
Study 3: Enzyme Inhibition Profile
- Objective : To determine the inhibitory effects on cytochrome P450 enzymes.
- Methodology : Enzyme activity assays were performed using liver microsomes.
- Results : The compound exhibited competitive inhibition with an IC50 value of approximately 15 µM for CYP3A4.
Data Tables
| Activity Type | Target Organism/Cell Line | Methodology | Results |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Disc diffusion | MIC: 50-100 µg/mL |
| Cytotoxicity | Breast cancer cell lines | MTT assay | >70% viability reduction at 25 µM |
| Enzyme Inhibition | Cytochrome P450 (CYP3A4) | Enzyme activity assay | IC50: ~15 µM |
Q & A
Q. What are the established synthetic routes for 2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile, and how do reaction parameters affect yield?
The compound can be synthesized via Knoevenagel condensation between a substituted aldehyde and malononitrile. For example, analogous reactions using 4-chlorobenzaldehyde and malononitrile in water under reflux conditions (without catalyst) achieved high yields (~82%) . Alternatively, nano-catalysts like TPPA-IL-Fe3O4 in solvent-free systems enhance reaction efficiency and reduce energy consumption . Key parameters include solvent polarity (water vs. organic solvents), temperature (reflux vs. room temperature), and catalyst type. Optimization via Design of Experiments (DOE) is recommended to balance yield and purity.
Q. Which spectroscopic techniques are most effective for structural confirmation of malononitrile derivatives?
Linear-dichroic infrared (IR-LD) spectroscopy in nematic liquid crystal suspensions provides detailed structural insights by resolving overlapping vibrational modes. For example, IR-LD has been applied to assign bands and confirm the orientation of methylene and cyano groups in related compounds . Nuclear Magnetic Resonance (NMR) and X-ray crystallography (as in ) are critical for validating regiochemistry and stereoelectronic effects.
Q. How can computational methods predict the electronic properties of this compound for materials science applications?
Density Functional Theory (DFT) with hybrid functionals like B3LYP or CAM-B3LYP (6-31G(d,p) basis set) accurately models frontier molecular orbitals (HOMO-LUMO gaps) and absorption maxima (λmax) for photovoltaic applications . For thermochemical accuracy, inclusion of exact exchange terms (e.g., Becke’s 1993 functional) improves predictions of ionization potentials and electron affinities .
Advanced Research Questions
Q. What mechanistic insights explain solvent-dependent reactivity in Knoevenagel condensations for this compound?
Water-mediated reactions proceed via hydrogen-bond stabilization of intermediates, enabling catalyst-free synthesis . In contrast, nano-catalyzed systems (e.g., TPPA-IL-Fe3O4) leverage surface adsorption to lower activation barriers, favoring enolate formation . Contradictions in reported yields (e.g., aqueous vs. solvent-free methods) arise from competing side reactions, which can be minimized by controlling solvent dielectric constants and proton activity.
Q. How can this compound be tailored for use in organic solar cells (OSCs)?
As an acceptor-donor-acceptor (A–D–A) material, its π-conjugated backbone and electron-withdrawing cyano groups enhance charge transfer. Modifying end-capped groups (e.g., fluorinated or cyano-substituted indanone) tunes the LUMO energy, improving open-circuit voltage (Voc) . Computational screening of derivatives (e.g., H1–H4 in ) using DFT-guided design optimizes light absorption and exciton dissociation.
Q. What analytical strategies address challenges in detecting synthetic byproducts or degradation products?
High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) identifies low-abundance byproducts. For example, temperature-programmed GC injection port optimization resolves thermally labile derivatives . Solid-phase microextraction (SPME) pre-concentrates trace impurities for enhanced detection .
Q. How does this compound interact with cytochrome P450 enzymes, and what methodologies validate its bioactivity?
In silico docking studies (e.g., AutoDock Vina) predict binding affinities to CYP1A2, CYP2C19, and CYP3A4 active sites, which are critical for drug metabolism . In vitro assays using human liver microsomes quantify inhibition kinetics (IC50 values) via fluorogenic substrates. Structural analogs show high membrane permeability, suggesting utility in prodrug design .
Q. What contradictions exist in reported synthetic protocols, and how can they be resolved?
Catalyst-free aqueous synthesis reports higher yields but may require longer reaction times (14+ hours) compared to nano-catalyzed systems (~3–6 hours) . Discrepancies arise from differences in substrate solubility and intermediate stability. Resolution involves kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps and optimize time-yield trade-offs.
Q. Could this compound have prebiotic relevance in extraterrestrial environments like Titan’s atmosphere?
Malononitrile derivatives may form via gas-phase reactions involving cyanoacetylene and radicals (e.g., •CN) under low-temperature, high-energy conditions . Proposed mechanisms include stepwise addition of •CN to unsaturated hydrocarbons, simulated via quantum chemical calculations (CCSD(T)/cc-pVTZ). Detection strategies involve radioastronomy (e.g., ALMA) targeting rotational transitions in the 85–110 GHz range .
Methodological Recommendations
- Synthetic Optimization : Combine DOE with real-time analytics (e.g., ReactIR) to map reaction landscapes.
- Computational Workflow : Use Gaussian or ORCA for DFT, with benchmarked functionals (B3LYP for geometry, CAM-B3LYP for excited states) .
- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
